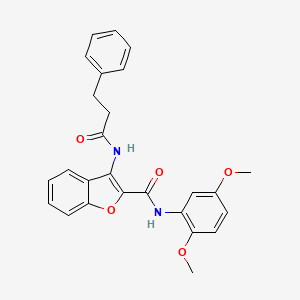![molecular formula C7H11N3O B2876375 1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2219375-41-2](/img/structure/B2876375.png)
1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Azidoethyl)-2-oxabicyclo[211]hexane is a unique bicyclic compound characterized by its azidoethyl and oxabicyclohexane moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane typically involves a multi-step process. One common method includes the [2+2] cycloaddition of 1,5-dienes using photochemistry . This approach allows for the efficient formation of the bicyclic structure. The reaction conditions often require the use of a mercury lamp, which can be technically challenging and requires specialized equipment .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the scalable synthesis of related compounds, such as 2-azabicyclo[2.1.1]hexane hydrochloride, involves batchwise preparation and intramolecular displacement reactions . These methods can potentially be adapted for the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Ring-Opening Reactions: The bicyclic structure can undergo ring-opening reactions with nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include 4-iodo-1H-pyrazole and other similar compounds.
Reaction Conditions: These reactions typically occur under mild conditions, such as using cesium carbonate (Cs2CO3) in dimethylformamide (DMF) at elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, the reaction with 4-iodo-1H-pyrazole can lead to the formation of a constitutional isomer through an unexpected rearrangement .
Wissenschaftliche Forschungsanwendungen
1-(1-Azidoethyl)-2-oxabicyclo[21
Medicinal Chemistry: This compound can serve as a building block for the synthesis of ligand-directed degraders (LDDs), which are used to target specific proteins for degradation.
Materials Science: The unique bicyclic structure of this compound makes it a valuable component in the design of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane involves its role as an electrophile in ring-opening reactions. The azido group can participate in nucleophilic substitution, leading to the formation of new compounds with potential biological activity . The molecular targets and pathways involved depend on the specific application and the derivatives formed from this compound.
Vergleich Mit ähnlichen Verbindungen
2-Azabicyclo[2.1.1]hexane: This compound shares a similar bicyclic structure but differs in the presence of an azabicyclo moiety instead of an oxabicyclo moiety.
Bicyclo[2.1.1]hexane Derivatives: Various derivatives of bicyclo[2.1.1]hexane have been synthesized using photochemistry and other methods.
Uniqueness: 1-(1-Azidoethyl)-2-oxabicyclo[211]hexane is unique due to its combination of an azidoethyl group and an oxabicyclohexane structure
Eigenschaften
IUPAC Name |
1-(1-azidoethyl)-2-oxabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(9-10-8)7-2-6(3-7)4-11-7/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOWBLXAHWKJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(C1)CO2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-2-{2-[1-(4-nitrophenyl)-4-piperidinylidene]acetyl}-1-hydrazinecarboxamide](/img/structure/B2876296.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2876299.png)
![3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2876300.png)

![N-(1,3-BENZOTHIAZOL-2-YL)-2-[(4-FLUOROPHENYL)SULFANYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2876305.png)
![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876306.png)


![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876311.png)
![2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2876314.png)
![4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2876315.png)
